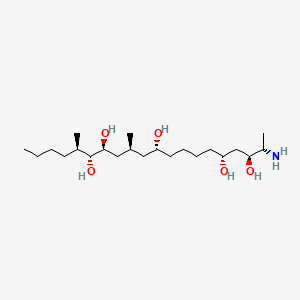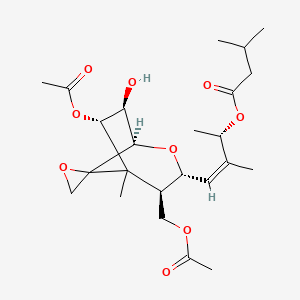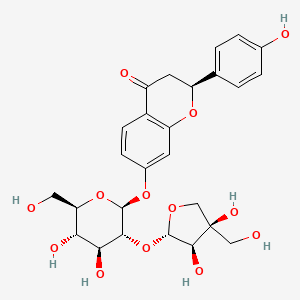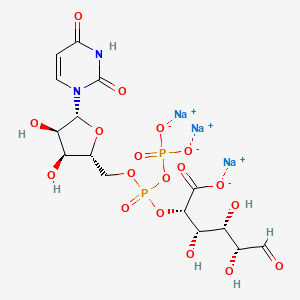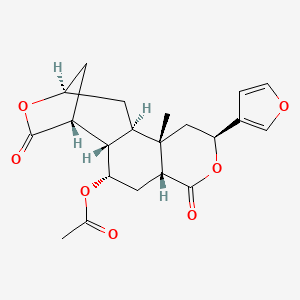![molecular formula C20H16ClN5O2 B8107643 6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M2N12 is a potent and highly selective inhibitor of cell division cycle 25C protein phosphatase (Cdc25C). It has shown promising activity against Cdc25A and Cdc25B as well. This compound has significant anti-tumor activity and is primarily used in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M2N12 involves a series of chemical reactions starting from readily available precursors. The key steps include the formation of a naphthoquinone derivative, followed by functionalization with a clickable cyclic azide group. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control .
Industrial Production Methods
Industrial production of M2N12 follows similar synthetic routes but on a larger scale. The process involves batch reactions in large reactors, followed by purification steps such as crystallization and chromatography to achieve high purity levels. The compound is then formulated into a solid or dissolved in solvents like DMSO for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
M2N12 undergoes various chemical reactions, including:
Oxidation: M2N12 can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using reducing agents to yield different products.
Substitution: M2N12 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in basic solutions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various halogenating agents under controlled temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds .
Scientific Research Applications
M2N12 is extensively used in scientific research, particularly in the following areas:
Chemistry: As a selective inhibitor in studies involving protein phosphatases.
Biology: To investigate cell cycle regulation and its impact on cellular processes.
Medicine: In cancer research to explore its anti-tumor properties and potential therapeutic applications.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
M2N12 exerts its effects by inhibiting the activity of cell division cycle 25C protein phosphatase (Cdc25C). This inhibition prevents the dephosphorylation of cyclin-dependent kinases, thereby halting cell cycle progression. The compound also affects other molecular targets like Cdc25A and Cdc25B, which are involved in different phases of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
LB100: A protein phosphatase 2A inhibitor with anticancer properties.
Compound 142: A protein tyrosine phosphatase inhibitor used in cancer research.
Uniqueness
M2N12 stands out due to its high selectivity and potency against Cdc25C, with an IC50 value of 0.09 μM. Its ability to inhibit multiple Cdc25 isoforms (Cdc25A and Cdc25B) with significant activity makes it a valuable tool in cancer research .
Properties
IUPAC Name |
6-chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-4-6-13(7-5-12)10-26-11-14(24-25-26)9-23-18-16(21)19(27)15-3-2-8-22-17(15)20(18)28/h2-8,11,23H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBIMDYALUJAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)CNC3=C(C(=O)C4=C(C3=O)N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)
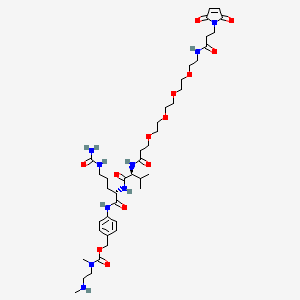
![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B8107578.png)
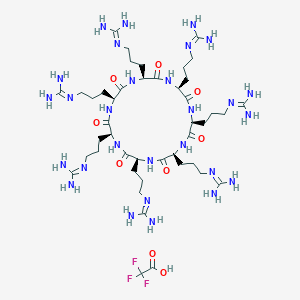
![2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-3H-purin-6-one](/img/structure/B8107587.png)
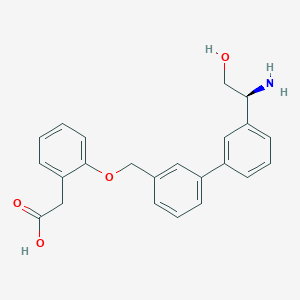
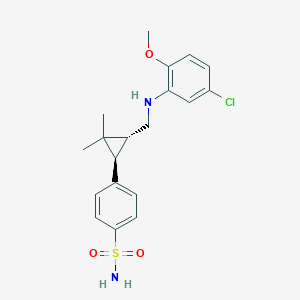
![N-[3-(5,6-diethyl-4-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B8107623.png)
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B8107645.png)
